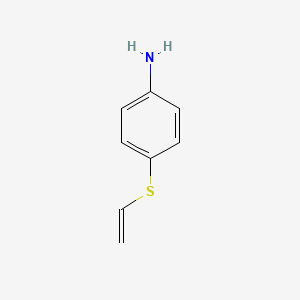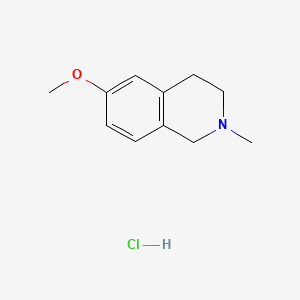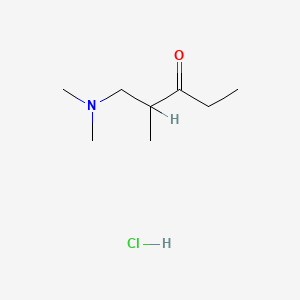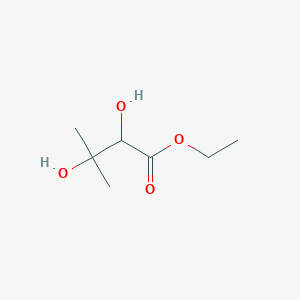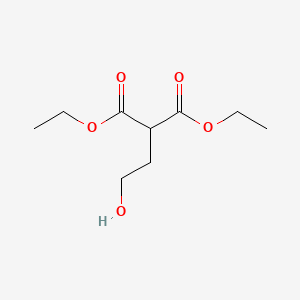
1,3-Dimethylpyrene
描述
1,3-Dimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research due to its unique properties. PAHs are a group of organic compounds that are formed during the incomplete combustion of organic material, such as coal, oil, and gasoline. They are known to be carcinogenic and mutagenic, and are therefore of great interest to researchers studying the effects of environmental pollutants on human health.
作用机制
The mechanism of action of 1,3-dimethylpyrene is thought to involve the formation of reactive oxygen species (ROS) through the metabolism of the compound by cytochrome P450 enzymes. These ROS can then cause oxidative damage to cellular components, including DNA, proteins, and lipids. This damage can lead to mutations and other cellular abnormalities, which can ultimately result in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-dimethylpyrene are largely related to its ability to cause oxidative stress and DNA damage. Studies have shown that exposure to 1,3-dimethylpyrene can lead to increased levels of ROS, as well as changes in the expression of genes involved in oxidative stress response pathways. It has also been shown to cause DNA damage and mutations in a variety of cell types, including human lung cells and liver cells.
实验室实验的优点和局限性
One of the main advantages of using 1,3-dimethylpyrene in lab experiments is its potency as a mutagen and carcinogen. This makes it an ideal compound for studying the effects of environmental pollutants on human health. However, its toxicity also presents a number of limitations, as exposure to high concentrations of the compound can be harmful to both researchers and experimental subjects. Additionally, the metabolism of 1,3-dimethylpyrene can be complex, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on 1,3-dimethylpyrene. One area of interest is the development of new methods for synthesizing the compound, as well as the identification of new derivatives that may have unique properties. Another area of focus is the development of new techniques for studying the mechanisms of action of 1,3-dimethylpyrene, including the use of advanced imaging technologies and molecular biology techniques. Finally, there is a need for further research on the potential health effects of exposure to 1,3-dimethylpyrene, particularly in occupational and environmental settings.
科学研究应用
1,3-Dimethylpyrene has a number of applications in scientific research, particularly in the fields of environmental toxicology and carcinogenesis. It is commonly used as a model compound for studying the effects of 1,3-Dimethylpyrenes on human health, as it is a potent mutagen and carcinogen. It has also been used to study the mechanisms of DNA damage and repair, as well as the effects of oxidative stress on cellular function.
属性
IUPAC Name |
1,3-dimethylpyrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-11-10-12(2)16-9-7-14-5-3-4-13-6-8-15(11)18(16)17(13)14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCWYAZCQUDPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214655 | |
| Record name | 1,3-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyrene | |
CAS RN |
64401-21-4 | |
| Record name | 1,3-Dimethylpyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064401214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DIMETHYLPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO2NH1H4Y3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/no-structure.png)




